molecular formula C17H21NO3 B15335102 Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Cat. No.: B15335102
M. Wt: 287.35 g/mol
InChI Key: HSDONQADGYATQH-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an isoxazole ring substituted with an ethyl ester and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated ring system.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.

    3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic acid: The free carboxylic acid form, which may have different reactivity and biological effects compared to the ester form.

The presence of the tert-butyl group and the ethyl ester in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C17H21NO3/c1-6-20-16(19)14-11(2)21-18-15(14)12-7-9-13(10-8-12)17(3,4)5/h7-10H,6H2,1-5H3

InChI Key

HSDONQADGYATQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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